molecular formula C8H10ClNO B15246697 2-(4-Chloropyridin-3-yl)propan-2-ol

2-(4-Chloropyridin-3-yl)propan-2-ol

Cat. No.: B15246697
M. Wt: 171.62 g/mol
InChI Key: UWONWQFECPLQEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chloropyridin-3-yl)propan-2-ol is an organic compound with the molecular formula C8H10ClNO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a chloropyridine ring attached to a propanol group, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloropyridin-3-yl)propan-2-ol can be achieved through several methods. One common approach involves the reaction of 4-chloropyridine with acetone in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloropyridin-3-yl)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Chloropyridin-3-yl)propan-2-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Chloropyridin-3-yl)propan-2-ol involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chloropyridin-3-yl)propan-2-ol is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and industrial applications .

Properties

Molecular Formula

C8H10ClNO

Molecular Weight

171.62 g/mol

IUPAC Name

2-(4-chloropyridin-3-yl)propan-2-ol

InChI

InChI=1S/C8H10ClNO/c1-8(2,11)6-5-10-4-3-7(6)9/h3-5,11H,1-2H3

InChI Key

UWONWQFECPLQEQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=C(C=CN=C1)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.